

An In-depth Technical Guide to Methyl 5-methoxynicotinate

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Compound of Interest

Compound Name: **Methyl 5-methoxynicotinate**

Cat. No.: **B1317453**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxynicotinate, with the CAS number 29681-46-7, is a pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a methoxy group and a methyl ester on the pyridine ring, provides a versatile scaffold for the development of novel molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **Methyl 5-methoxynicotinate**, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl 5-methoxynicotinate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	29681-46-7	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[2]
Molecular Weight	167.16 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	54-59 °C	[2]
Boiling Point (Predicted)	250.9 °C	[2]
Density (Predicted)	1.156 ± 0.06 g/cm ³	[2]
Purity	Typically ≥98%	

Synthesis

The primary synthetic route to **Methyl 5-methoxynicotinate** is through the esterification of 5-methoxynicotinic acid. While a specific detailed protocol for this exact transformation is not readily available in published literature, a general and reliable method can be adapted from the well-established synthesis of similar nicotinic acid esters. The following is a representative experimental protocol.

General Experimental Protocol: Fischer Esterification of 5-Methoxynicotinic Acid

This procedure is based on the common method for synthesizing methyl esters from their corresponding carboxylic acids.

Materials:

- 5-Methoxynicotinic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride

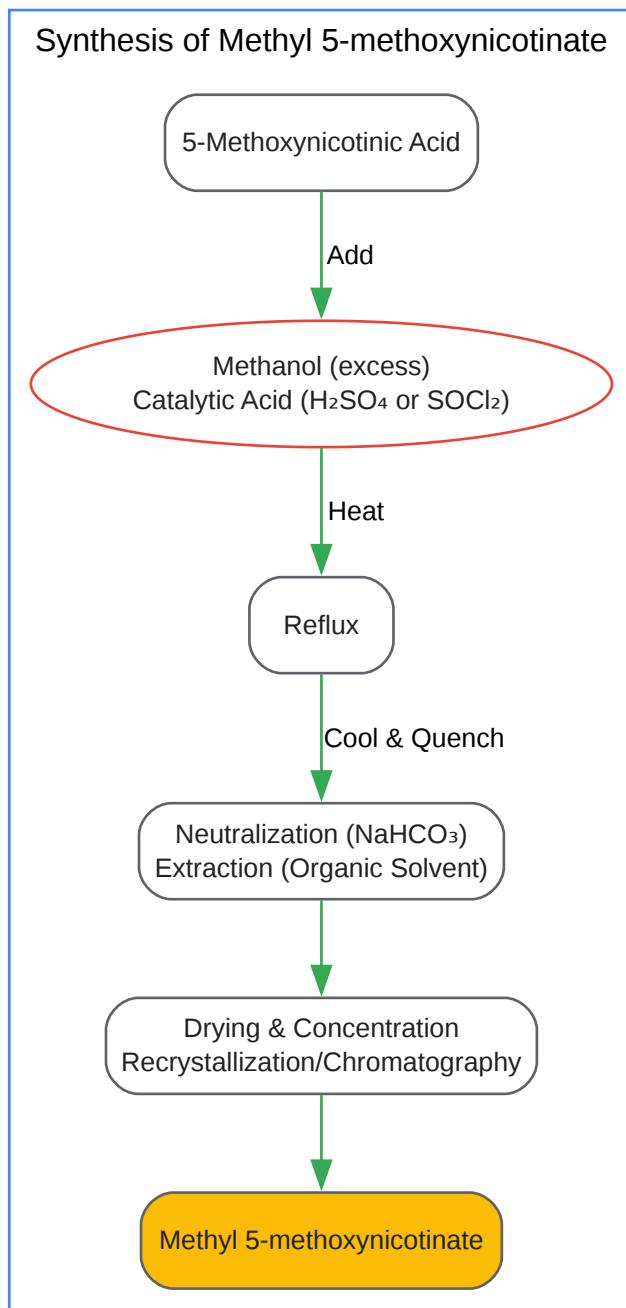
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methoxynicotinic acid in an excess of anhydrous methanol.
- Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Caution should be exercised as CO₂ evolution will occur.
 - Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
- Purification:
 - Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- Further purification can be achieved by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **Methyl 5-methoxynicotinate**.

Spectroscopic Data (Predicted)

While experimental spectra for **Methyl 5-methoxynicotinate** are not widely published, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR

- Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the methoxy and ester groups.
- Methoxy Protons: A singlet corresponding to the methoxy group protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
- Ester Methyl Protons: A singlet for the methyl group of the ester (-COOCH₃) is also anticipated, likely in a similar region to the methoxy protons, around δ 3.8-4.0 ppm.

¹³C NMR

- Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm.
- Aromatic Carbons: Carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the methoxy group will be shifted downfield.
- Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected around δ 55-60 ppm.
- Ester Methyl Carbon: The carbon of the ester methyl group (-COOCH₃) will likely appear around δ 50-55 ppm.

Infrared (IR) Spectroscopy

- C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

- C-O Stretch: A strong C-O stretching band from the ester and ether linkages will likely be observed in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- Aromatic C=C and C=N Stretches: Absorptions corresponding to the pyridine ring will be present in the $1400\text{-}1600\text{ cm}^{-1}$ range.
- C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl groups will be just below 3000 cm^{-1} .

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 167$, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group ($-\text{OCH}_3$, $\text{m/z} 31$) or the carbomethoxy group ($-\text{COOCH}_3$, $\text{m/z} 59$).

Applications in Drug Development and Research

Methyl 5-methoxynicotinate is a key building block in medicinal chemistry due to the prevalence of the pyridine scaffold in bioactive molecules.

- Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The methoxy and ester functionalities provide reactive sites for further chemical modifications.
- Scaffold for Library Synthesis: The pyridine core is a common motif in drugs targeting a wide range of receptors and enzymes. **Methyl 5-methoxynicotinate** can be used in the generation of compound libraries for high-throughput screening in drug discovery programs.
- Agrochemical Research: Similar to its role in pharmaceuticals, this compound is also utilized in the development of new pesticides and herbicides.

While specific signaling pathways directly involving **Methyl 5-methoxynicotinate** are not extensively documented, its derivatives are often designed to interact with various biological targets. The general role of such substituted pyridines in drug design is to act as bioisosteres for other aromatic systems and to provide specific hydrogen bonding and hydrophobic interactions within the active sites of proteins.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling **Methyl 5-methoxynicotinate**.

- General Hazards: May cause skin, eye, and respiratory irritation.
- Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 5-methoxynicotinate is a commercially available and synthetically accessible building block with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined chemical properties and versatile reactivity make it an important tool for the synthesis of novel compounds. This technical guide provides a foundational understanding of its key characteristics to aid researchers and drug development professionals in its effective utilization.

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References

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